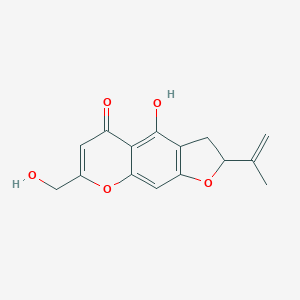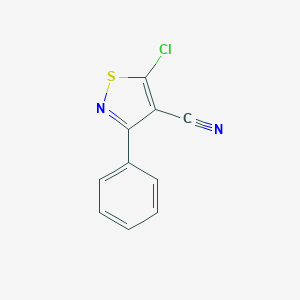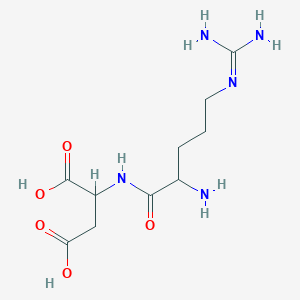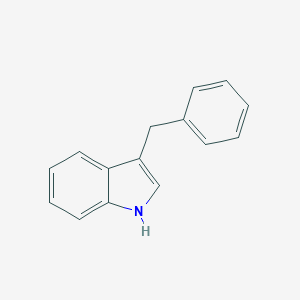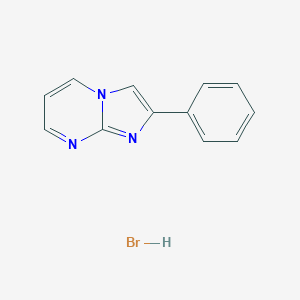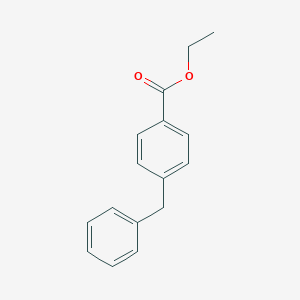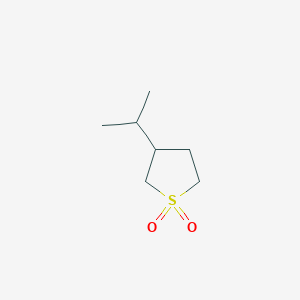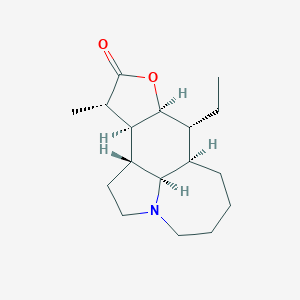
2,4-Diacetyl-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diacetyl-5-methylphenol (DAP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAP is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mechanism Of Action
The mechanism of action of 2,4-Diacetyl-5-methylphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, 2,4-Diacetyl-5-methylphenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In microbial cells, 2,4-Diacetyl-5-methylphenol has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell metabolism.
Biochemical And Physiological Effects
2,4-Diacetyl-5-methylphenol has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, 2,4-Diacetyl-5-methylphenol has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In microbial cells, 2,4-Diacetyl-5-methylphenol has been shown to disrupt the cell membrane and inhibit the production of ATP, which leads to cell death. In animal studies, 2,4-Diacetyl-5-methylphenol has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
2,4-Diacetyl-5-methylphenol has several advantages for lab experiments, including its high solubility in organic solvents, low toxicity, and ease of synthesis. However, 2,4-Diacetyl-5-methylphenol has several limitations, including its instability in aqueous solutions, which limits its use in biological assays, and its potential for oxidation and degradation, which can affect its activity and potency.
Future Directions
There are several future directions for the research on 2,4-Diacetyl-5-methylphenol. One direction is to explore the potential applications of 2,4-Diacetyl-5-methylphenol in the treatment of various diseases such as cancer, microbial infections, and inflammation. Another direction is to investigate the mechanism of action of 2,4-Diacetyl-5-methylphenol and its interactions with various enzymes and signaling pathways in cells. Additionally, the synthesis of new derivatives of 2,4-Diacetyl-5-methylphenol with improved activity and stability may lead to the development of novel drugs and materials.
Synthesis Methods
2,4-Diacetyl-5-methylphenol can be synthesized through the reaction of 2,4-dimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2,4-Diacetyl-5-methylphenol as the main product. The yield of 2,4-Diacetyl-5-methylphenol can be improved by optimizing the reaction conditions such as the temperature, reaction time, and concentration of reactants.
Scientific Research Applications
2,4-Diacetyl-5-methylphenol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,4-Diacetyl-5-methylphenol has been shown to exhibit anticancer, antimicrobial, and antioxidant properties. In agriculture, 2,4-Diacetyl-5-methylphenol has been used as a herbicide to control weed growth. In material science, 2,4-Diacetyl-5-methylphenol has been used as a precursor for the synthesis of various organic compounds such as dyes and polymers.
properties
CAS RN |
16475-85-7 |
|---|---|
Product Name |
2,4-Diacetyl-5-methylphenol |
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(5-acetyl-4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-6-4-11(14)10(8(3)13)5-9(6)7(2)12/h4-5,14H,1-3H3 |
InChI Key |
JVADGSKLONUYIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





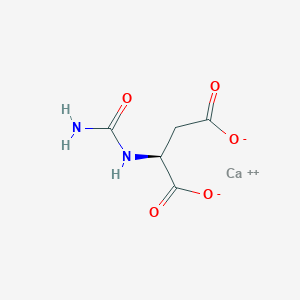
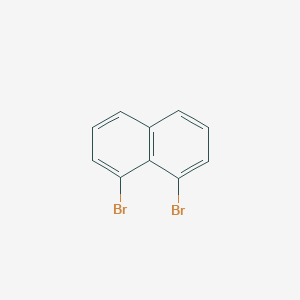
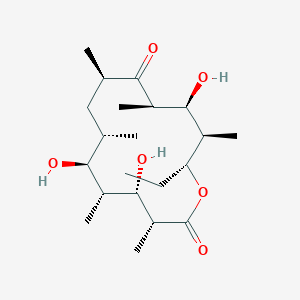
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)
